Diacetylspermine

Vue d'ensemble

Description

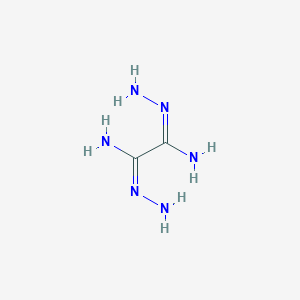

N1,N12-Diacétylspermine (chlorhydrate): est un dérivé diacétylé de la spermine, une polyamine endogène synthétisée à partir de la spermidine. Ce composé est connu pour son rôle dans la croissance cellulaire eucaryote et la synthèse des protéines, et il est impliqué dans la modulation des processus immunitaires dépendants du calcium . La régulation positive de la N1,N12-Diacétylspermine a été liée à l'incidence du cancer, ce qui en fait un biomarqueur potentiel pour la détection du cancer .

Applications De Recherche Scientifique

N1,N12-Diacetylspermine (hydrochloride) has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Diacetylspermine (DiAcSpm) is an acetylated derivative of spermine, a polyamine that plays crucial roles in many biological functions, including cell growth, gene regulation, nucleic acid stabilization, and cell proliferation . The primary targets of DiAcSpm are cells with high proliferation rates, such as cancer cells .

Mode of Action

DiAcSpm is produced by two rounds of acetylation of spermine, catalyzed by SAT1/2 . The interaction of DiAcSpm with its targets results in changes in the cellular environment, particularly in cancer cells. The exact mechanisms of these interactions are still under investigation .

Biochemical Pathways

The biosynthesis pathway of DiAcSpm starts with the decarboxylation of ornithine, which gives putrescine. Putrescine is then catalytically derived into spermidine by SRM and further aminopropylated into spermine, catalyzed by SMS and involving SAM . DiAcSpm is then produced by two rounds of acetylation of spermine .

Pharmacokinetics

Studies have reported the level of spermine, from which diacspm is derived, in different body fluids and organ tissues in patients with different types of cancers .

Result of Action

DiAcSpm has been associated with the diagnosis and staging of various cancers, including lung, breast, liver, colorectal, and urogenital . It has been observed that urinary DiAcSpm levels could distinguish advanced hepatocellular carcinoma (HCC) from early-stage HCC and other non-malignant liver diseases . Furthermore, DiAcSpm has demonstrated prognostic value in lung cancer, colorectal cancer, and breast cancer .

Action Environment

The action of DiAcSpm is influenced by various environmental factors. For instance, the presence of cancer cells, which have high proliferation rates, can result in elevated polyamine biosynthesis and uptake, leading to increased levels of DiAcSpm . .

Analyse Biochimique

Biochemical Properties

Diacetylspermine interacts with various enzymes, proteins, and other biomolecules in the body. It is involved in the biochemical reactions related to cell growth and polyamine metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La N1,N12-Diacétylspermine (chlorhydrate) est synthétisée à partir de la spermine par un processus de diacétylation. La réaction implique l'acétylation de la spermine en utilisant de l'anhydride acétique en présence d'une base comme la pyridine. La réaction est généralement réalisée à température ambiante et surveillée par chromatographie sur couche mince (CCM) pour s'assurer d'une conversion complète .

Méthodes de production industrielle: La production industrielle de N1,N12-Diacétylspermine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes de surveillance continus pour garantir un rendement et une pureté élevés. Le produit final est purifié par des techniques de cristallisation ou de chromatographie et est stocké dans des conditions contrôlées pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions: La N1,N12-Diacétylspermine (chlorhydrate) subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les polyamines N-acétylées correspondantes.

Réduction: Les réactions de réduction peuvent convertir la N1,N12-Diacétylspermine en spermine.

Substitution: Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions communs:

Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits:

Oxydation: Polyamines N-acétylées.

Réduction: Spermine.

Substitution: Diverses polyamines substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

La N1,N12-Diacétylspermine (chlorhydrate) a un large éventail d'applications de recherche scientifique, notamment:

Mécanisme d'action

Le mécanisme d'action de la N1,N12-Diacétylspermine (chlorhydrate) implique son interaction avec la polyamine oxydase, une enzyme qui catalyse l'oxydation des polyamines. Cette interaction conduit à la formation d'espèces réactives de l'oxygène (ROS) et d'autres métabolites qui jouent un rôle dans la signalisation cellulaire et la régulation . La régulation positive du composé dans les cellules cancéreuses suggère son implication dans les voies de prolifération et de survie des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires:

Spermine: La forme non acétylée de la N1,N12-Diacétylspermine, impliquée dans la croissance cellulaire et la synthèse des protéines.

Spermidine: Un précurseur de la spermine, également impliqué dans les fonctions cellulaires.

N1-Acétylspermine: Un dérivé monoacétylé de la spermine ayant des fonctions biologiques similaires.

Unicité: La N1,N12-Diacétylspermine (chlorhydrate) est unique en raison de sa diacétylation, ce qui améliore ses propriétés de substrat pour la polyamine oxydase et son potentiel en tant que biomarqueur du cancer. Ses valeurs Vmax plus élevées et ses valeurs Km plus basses par rapport à la spermine en font un substrat plus efficace pour les études enzymatiques .

Propriétés

IUPAC Name |

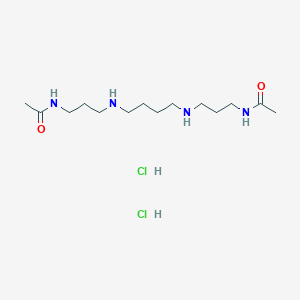

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N4O2.2ClH/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20;;/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNXERHVLXYXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCNCCCCNCCCNC(=O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999129 | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77928-71-3 | |

| Record name | N',N''-Diacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077928713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-[Butane-1,4-diylbis(azanediylpropane-3,1-diyl)]diethanimidic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of diacetylspermine as a tumor marker?

A1: this compound has shown promise as a tumor marker for various cancers, including colorectal, breast, lung, and hepatocellular carcinoma. [, , , ] Its levels are often elevated in early stages of cancer, making it potentially useful for early detection and diagnosis. [, ]

Q2: How does the diagnostic performance of this compound compare with other established tumor markers?

A2: Studies have demonstrated that this compound exhibits superior sensitivity in detecting early-stage colorectal and breast cancers compared to conventional markers like CEA, CA19-9, and CA15-3. []

Q3: Are there limitations to using urinary this compound as a diagnostic tool?

A3: While promising, elevated this compound levels have also been observed in certain benign conditions like liver cirrhosis. [] Factors like age, sex, and menstrual cycle can also influence urinary this compound levels, necessitating careful interpretation of test results. [] Additionally, its efficacy as a marker for urinary bladder cancer has been challenged. [, ]

Q4: Has this compound proven useful in monitoring treatment response?

A4: Research suggests that urinary this compound levels can reflect the progression of disease and response to treatment in certain cancers, such as hepatocellular carcinoma and brain tumors. [, ] A study on pulmonary tuberculosis patients also indicated its potential as an early biomarker for treatment efficacy. []

Q5: What other conditions, besides cancer, have been associated with altered this compound levels?

A5: Research has shown elevated this compound levels in the blood plasma of very-low birth weight infants, suggesting potential alterations in polyamine metabolism related to prematurity. [] Additionally, a study analyzing metabolomic profiles and heart failure risk in Black adults found an association between this compound and increased heart failure incidence. []

Q6: What factors need to be considered when developing and validating analytical methods for this compound?

A7: Specificity is crucial due to the presence of structurally similar polyamines in urine. [] The method should be sensitive enough to detect low concentrations of this compound, particularly in the context of early cancer detection. [] Analytical method validation should encompass accuracy, precision, specificity, and the establishment of appropriate reference values considering factors like age, sex, and menstrual cycle. [, ]

Q7: What is the role of polyamine metabolism in cancer development, and how is this compound involved?

A8: Polyamines, including spermine and spermidine, are crucial for cellular growth and proliferation. [] Cancer cells often exhibit dysregulated polyamine metabolism, leading to increased polyamine levels that contribute to uncontrolled growth. [] this compound, a product of spermine acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), has been linked to these alterations in polyamine metabolism in cancer. [, ]

Q8: How does the interaction of this compound with cellular transport systems differ from other polyamines?

A9: Research using the LLC-PK1 cell line, a model for renal polyamine transport, indicated that this compound does not interact with the polyamine transport systems on these cells, unlike spermine and monoacetylspermine. [] This lack of interaction might contribute to the relatively stable excretion of this compound in urine, potentially explaining its utility as a tumor marker. []

Q9: What is the role of the spermidine/spermine N1-acetyltransferase (SSAT) enzyme in relation to this compound and cancer?

A10: SSAT catalyzes the acetylation of spermine and spermidine, leading to the formation of this compound and other acetylated polyamines. [] Studies using polyamine analogs that upregulate SSAT activity have shown growth inhibition and apoptosis in certain cancer cell lines. [] This suggests that SSAT induction and subsequent this compound production might contribute to the antiproliferative effects observed with these analogs. [, ]

Q10: What is the chemical structure of this compound?

A10: this compound (N1,N12-diacetylspermine) is a linear polyamine with two acetyl groups attached to the terminal nitrogen atoms of the spermine backbone.

Q11: How do structural modifications of polyamines, particularly acetylation, affect their interaction with cellular systems?

A12: Acetylation of polyamines can significantly alter their cellular uptake and metabolism. [] For instance, N1-acetylspermidine can be taken up by cells and converted back to spermidine, while this compound shows limited uptake and does not affect intracellular polyamine pools. [] This suggests that the position and number of acetyl groups play a crucial role in determining the biological activity of acetylated polyamines. []

Q12: What are potential future research directions for this compound?

A13: Further research is needed to fully elucidate the mechanisms underlying this compound production in cancer cells and its role in tumorigenesis. [] Developing highly sensitive and specific diagnostic tools based on this compound, potentially in combination with other biomarkers, could improve early cancer detection rates. [, ] Exploring the therapeutic potential of modulating this compound levels or targeting its metabolic pathway could lead to novel cancer treatment strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.